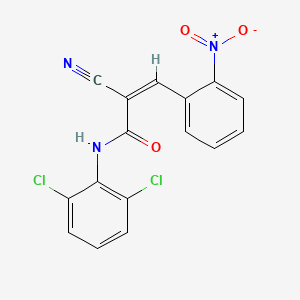

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide

Description

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide is a synthetic enamide derivative featuring a cyano group at position 2, a 2,6-dichlorophenyl substituent on the amide nitrogen, and a 2-nitrophenyl group at position 3 of the propenamide backbone. Its Z-configuration ensures distinct spatial orientation, influencing interactions with biological targets.

Synthesis: The compound is synthesized via Knoevenagel condensation between 2-nitrobenzaldehyde and N-(2,6-dichlorophenyl)cyanoacetamide under acidic conditions, followed by stereoselective purification to isolate the Z-isomer. Yield ranges from 40–50% due to steric and electronic challenges in controlling stereochemistry .

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O3/c17-12-5-3-6-13(18)15(12)20-16(22)11(9-19)8-10-4-1-2-7-14(10)21(23)24/h1-8H,(H,20,22)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJXEDPZQGGVNQ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Enamide Backbone: The initial step involves the reaction of 2,6-dichloroaniline with an appropriate acylating agent to form the N-(2,6-dichlorophenyl)amide.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Addition of the Nitro Group: The nitrophenyl group is added via an electrophilic aromatic substitution reaction, often using nitrating agents like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of its aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Amino derivatives with reduced nitro groups.

Substitution Products: Modified aromatic compounds with different substituents on the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Comparative analysis focuses on substituent effects and stereochemistry. Key analogs include:

(2E)-3-(2,6-Dichlorophenyl)-1-(4-Fluoro)-Prop-2-En-1-One

- Structure: Replaces the cyano and nitro groups with a fluoro substituent.

- Molecular weight : 309.14 g/mol

- logP : 2.8

- Activity: Moderate antimicrobial efficacy (MIC: 50 µg/mL for S. aureus), suggesting reduced potency compared to the nitro-cyano derivative .

(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide

- Structure : E-isomer of the target compound.

- Activity : MIC values double (25 µg/mL for S. aureus), demonstrating stereochemistry’s critical role in bioactivity .

N-(2,6-Dichlorophenyl)-3-(4-Methoxyphenyl)propenamide

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Substituents | MIC (S. aureus, µg/mL) | logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| (Z)-Target Compound | 365.17 | 2-Nitro, cyano | 12.5 | 3.2 | <0.1 |

| (E)-Isomer | 365.17 | 2-Nitro, cyano | 25.0 | 3.2 | <0.1 |

| (2E)-3-(2,6-Dichloro)-1-(4-Fluoro) | 309.14 | 4-Fluoro | 50.0 | 2.8 | 0.1 |

| N-(2,6-Dichloro)-3-(4-Methoxy)propenamide | 327.18 | 4-Methoxy | >100 | 2.5 | 0.5 |

Key Findings

Substituent Effects: Nitro groups enhance antimicrobial potency via electron withdrawal, improving target binding (e.g., bacterial enzyme inhibition) . Cyano groups increase lipophilicity (logP 3.2 vs. 2.8 for fluoro analog), aiding membrane penetration .

Stereochemistry :

- Z-configuration optimizes spatial alignment for target interaction, doubling activity compared to the E-isomer .

Synthetic Challenges :

Research Implications

The nitro-cyano combination in the Z-configuration offers a promising scaffold for antimicrobial agents. However, poor aqueous solubility necessitates formulation optimization. Future studies should explore halogenation (e.g., bromo) and hybrid analogs to balance potency and pharmacokinetics.

Biological Activity

(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structure that includes a cyano group and two aromatic rings, which contribute to its biological properties. The IUPAC name reflects its complex arrangement, which is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit activity through several mechanisms:

- AhR Modulation : This compound has been shown to target the aryl hydrocarbon receptor (AhR), which plays a significant role in cellular responses to environmental toxins and has implications in cancer biology .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. The growth inhibition is often measured using the GI50 metric (the concentration required to inhibit 50% of cell growth) across different cell types.

Biological Activity Data

The following table summarizes the observed growth inhibition (GI50 values) for related compounds that may provide insights into the activity of this compound:

| Compound Name | GI50 (µM) | Log 1/GI50 |

|---|---|---|

| A1 | 17 | -1.23 |

| A2 | 15 | -1.18 |

| A3 | 4 | -0.60 |

| A5 | 0.56 | 0.25 |

This table highlights the varying degrees of potency among structurally similar compounds, indicating that modifications in chemical structure can significantly influence biological activity .

Case Studies

- Breast Cancer Cell Lines : In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer cells. The mechanism involves apoptosis induction through AhR pathway modulation .

- Cytotoxicity Assessment : A recent screening assay evaluated the compound's cytotoxic effects on various bacterial and mammalian cell lines. Results indicated that while it displayed some cytotoxicity, it was not universally toxic across all tested lines, suggesting potential for selective therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on either the phenyl rings or the cyano group can lead to significant changes in biological activity. For example:

- Dichlorophenyl Substitution : The presence of chlorine atoms on the phenyl ring enhances binding affinity to target receptors, increasing cytotoxicity.

- Nitrophenyl Variations : Different substitutions on the nitrophenyl moiety also affect the compound's overall efficacy and selectivity towards cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide, and how can reaction conditions be tailored to favor the Z-isomer?

- Methodological Answer : The compound’s synthesis likely involves a base-catalyzed condensation reaction between a nitrophenyl aldehyde (e.g., 2-nitrobenzaldehyde) and a cyanoacetamide derivative. To favor the Z-isomer, reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (25–60°C), and base strength (e.g., piperidine or KOtBu) must be optimized. Stereochemical control can be monitored via coupling constants (e.g., for vinyl protons) or HPLC chiral separation .

Q. How can spectroscopic techniques (e.g., IR, , HR-MS) confirm the structural integrity of this compound?

- Methodological Answer :

- IR : Confirm the presence of cyano (C≡N stretch ~2200 cm) and amide (N–H bend ~1550 cm) groups.

- : Identify vinyl protons (δ 6.5–8.0 ppm, doublets with coupling constants >12 Hz for Z-configuration) and aromatic protons from dichlorophenyl/nitrophenyl groups.

- HR-MS : Validate the molecular ion peak ([M+H]) with <5 ppm mass error. Cross-reference with analogs in and for benchmarking .

Q. What are the critical factors affecting the compound’s stability during storage and handling?

- Methodological Answer : Stability studies should assess sensitivity to light (nitrophenyl groups are prone to photodegradation), humidity (amide hydrolysis), and temperature. Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity tracking. Store in amber vials under inert gas (N) at –20°C, as recommended for nitroaromatics in .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve discrepancies between experimental and theoretical bond parameters?

- Methodological Answer :

- XRD : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL ( ) and visualize with ORTEP-3 ( ). Compare bond lengths (e.g., C=C, C≡N) to DFT-optimized structures.

- DFT : Use B3LYP/6-311++G(d,p) ( ) to calculate geometry. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Validate with Hirshfeld surface analysis ( ) .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

- Methodological Answer : Analyze hydrogen bonding (N–H⋯O, C–H⋯Cl) and π-π stacking (nitrophenyl vs. dichlorophenyl) via Mercury or CrystalExplorer. Graph-set analysis ( ) can classify motifs (e.g., for dimeric H-bonds). These interactions impact solubility (polarity) and melting behavior, as seen in for related acetamides .

Q. How can in silico methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Perform Fukui function analysis (DFT) to identify electrophilic sites (e.g., nitrophenyl ring) and nucleophilic sites (e.g., cyano group). Solvent models (PCM or SMD) simulate reaction environments. Compare with experimental kinetics (e.g., hydrolysis rates in acidic/basic conditions) .

Q. What strategies validate the compound’s biological activity while minimizing false positives from nitro group reduction?

- Methodological Answer :

- Control Experiments : Include a reduced analog (e.g., amine derivative) to distinguish between parent compound activity and nitro group artifacts.

- Analytical Monitoring : Use LC-MS to detect reduction byproducts during bioassays ( ).

- Computational Docking : Map interactions with target proteins (e.g., enzymes) using AutoDock Vina, focusing on nitro group positioning relative to active sites .

Data Contradiction Analysis

Q. How to address conflicting data between experimental UV-Vis spectra and TD-DFT predictions?

- Methodological Answer : Discrepancies in λ often arise from solvent effects or electronic transitions not captured by the functional. Re-run TD-DFT with CAM-B3LYP (better for charge-transfer transitions) and include solvent corrections (e.g., IEF-PCM for DMSO). Compare with experimental UV in ethanol/water mixtures ( ) .

Q. Why might DSC measurements show multiple melting points for a single batch?

- Methodological Answer : Polymorphism or residual solvent in the lattice can cause dual endotherms. Characterize via PXRD (to detect polymorphs) and TGA (to rule out solvent loss). Recrystallize from different solvents (e.g., EtOAc vs. MeCN) and re-test, as in .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.